molecular formula C23H46O2 B3132318 Dodecanoic acid, undecyl ester CAS No. 3658-44-4

Dodecanoic acid, undecyl ester

Cat. No.: B3132318
CAS No.: 3658-44-4
M. Wt: 354.6 g/mol
InChI Key: JHDNXONYKMEEBK-UHFFFAOYSA-N
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Description

Dodecanoic acid, undecyl ester, also known as lauryl laurate, is an ester formed from dodecanoic acid and undecanol. It is a colorless to pale yellow liquid with a faint odor. This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient and skin-conditioning properties .

Biochemical Analysis

Biochemical Properties

Dodecanoic acid, undecyl ester is involved in several biochemical reactions . It has been characterized as a biosurfactant, a compound that reduces surface tension and increases solubility, which can enhance the bioavailability of certain molecules .

Cellular Effects

The cellular effects of this compound are diverse and complex. It has been found to have antimicrobial activity, inhibiting the growth of certain bacteria and fungi . This suggests that this compound may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ester. Esters are known to undergo hydrolysis, a reaction catalyzed by either an acid or a base . This reaction results in the formation of a carboxylic acid and an alcohol . This process could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in fatty acid metabolism . It is known to interact with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that the compound can interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoic acid, undecyl ester can be synthesized through the esterification of dodecanoic acid with undecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and simplify the separation of the catalyst from the product .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, undecyl ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Dodecanoic acid and undecanol.

    Transesterification: Different esters and alcohols depending on the reactants used.

    Reduction: Undecanol and dodecanol

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, dodecyl ester: Similar in structure but with a different alcohol component.

    Dodecanoic acid, methyl ester: A smaller ester with different physical properties.

    Undecanoic acid, undecyl ester: Similar ester but with a different acid component

Uniqueness

Dodecanoic acid, undecyl ester is unique due to its specific combination of dodecanoic acid and undecanol, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an emollient and antimicrobial agent compared to other similar esters .

Properties

IUPAC Name

undecyl dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(24)25-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDNXONYKMEEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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